Cefotaxime Proxetil
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-propan-2-yloxycarbonyloxyethyl (6R,7R)-3-(acetyloxymethyl)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O10S2/c1-9(2)35-22(32)37-11(4)36-20(31)16-12(6-34-10(3)28)7-38-19-15(18(30)27(16)19)25-17(29)14(26-33-5)13-8-39-21(23)24-13/h8-9,11,15,19H,6-7H2,1-5H3,(H2,23,24)(H,25,29)/b26-14-/t11?,15-,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRBKWVHQXXREQH-KMMUMHRISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)OC(C)OC(=O)C1=C(CSC2N1C(=O)C2NC(=O)C(=NOC)C3=CSC(=N3)N)COC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)OC(C)OC(=O)C1=C(CS[C@H]2N1C(=O)[C@H]2NC(=O)/C(=N\OC)/C3=CSC(=N3)N)COC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O10S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
585.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
217803-89-9 | |
| Record name | Cefotaxime proxetil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0217803899 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CEFOTAXIME PROXETIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CRY6JYK2W6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Pathways and Chemical Derivatization of Cefotaxime Proxetil
Methodologies for the Chemical Synthesis of Cefotaxime (B1668864) Proxetil
The chemical synthesis of cefotaxime proxetil is a multi-step process that has been the subject of extensive research to optimize yields and develop more sustainable methods.
Acylation Reactions of 7-Aminocephalosporanic Acid (7-ACA) Derivatives
The core of cefotaxime synthesis involves the acylation of 7-aminocephalosporanic acid (7-ACA), a key intermediate derived from the fermentation of the fungus Cephalosporium acremonium. benchchem.com This reaction attaches the characteristic side chain to the 7-position of the cephem nucleus, which is crucial for the drug's antibacterial activity. researchgate.netoup.com
The choice of solvent and reaction temperature can significantly impact the yield and purity of the resulting cefotaxime. Solvents such as dichloromethane, ethyl acetate, N,N-dimethylacetamide (DMA), and dimethyl sulfoxide (B87167) (DMSO) have been employed. benchchem.com
Utilization of Key Intermediates (e.g., MAEM) in Industrial Synthesis
In industrial-scale synthesis, the use of stable and highly reactive intermediates is paramount for efficiency and cost-effectiveness. S-benzothiazol-2-yl(2-amino-4-thiazolyl)(methoxyimino)thioacetate, commonly known as MAEM, is a key commercial intermediate for the synthesis of cefotaxime and other cephalosporins like ceftriaxone (B1232239) and cefpodoxime (B17579). researchgate.netruifuchemical.comrjpbcs.com
MAEM serves as an activated form of the side chain, facilitating its attachment to the 7-ACA core. researchgate.netsigmaaldrich.com The use of MAEM has been shown to result in high yields of cefotaxime, often exceeding 90%. researchgate.net An improved method for the preparation of cefpodoxime proxetil, a related cephalosporin (B10832234), also utilizes MAEM for the initial acylation of 7-ACA to form cefotaxime as an intermediate. nih.govinfona.pl This highlights the versatility and importance of MAEM in cephalosporin chemistry. The reaction with MAEM is typically carried out at room temperature, offering a milder and more efficient alternative to other methods that may require very low temperatures. researchgate.netresearchgate.net
Development of Efficient and Environmentally Sustainable Synthesis Processes
Recent research has focused on developing more environmentally friendly and efficient synthetic routes for cefotaxime. researchgate.netacs.org This includes the exploration of alternative solvents to replace chlorinated ones, which are often toxic and harmful to the environment. researchgate.netacs.org One study identified an opportunity to avoid using chlorinated solvents, contributing to a greener process. researchgate.netacs.org
Furthermore, continuous flow chemistry has emerged as a promising technology for the synthesis of pharmaceuticals like cefotaxime. researchgate.netresearchgate.net Continuous flow processes offer several advantages over traditional batch methods, including better heat and mass transfer, which can lead to shorter reaction times, higher yields, and purer products. researchgate.net A study on the flow synthesis of cefotaxime demonstrated that the reaction could be conducted at a higher temperature (-10 °C) compared to the batch process (-30 °C), resulting in energy savings. researchgate.net The continuous process also proved to be superior in terms of energy consumption and safety. researchgate.netacs.org
Other efforts to improve efficiency include optimizing reaction conditions to reduce reaction times and simplify purification procedures. For instance, a rapid procedure for cefotaxime synthesis was developed that can be completed in one hour at room temperature with a 95% yield. researchgate.net Another improved method for a related compound, cefpodoxime proxetil, eliminated the need for final purification by column chromatography. researchgate.netnih.govinfona.pl
Prodrug Esterification and Structural Modification for Enhanced Properties
Cefotaxime itself has poor oral bioavailability. researchgate.net To overcome this limitation, it is converted into its prodrug form, this compound, through esterification of the carboxylic acid group at the 4-position of the cephem ring. benchchem.comresearchgate.net This modification increases the lipophilicity of the molecule, allowing for better absorption from the gastrointestinal tract. benchchem.com After absorption, the proxetil ester is cleaved by esterases in the intestinal wall and systemic circulation to release the active cefotaxime. benchchem.comresearchgate.net
The esterification is a crucial step in the synthesis of this compound. A common method involves the reaction of cefotaxime with 1-iodoethyl isopropyl carbonate in a suitable solvent. researchgate.netnih.gov This step requires anhydrous conditions to prevent hydrolysis of the ester. benchchem.com The synthesis of cefpodoxime proxetil, a similar prodrug, also involves this esterification strategy. nih.govinfona.pl
The specific ester group, 1-((isopropoxycarbonyl)oxy)ethyl, known as the proxetil moiety, was designed to be readily cleaved by esterases to ensure efficient release of the active drug. ebi.ac.uk The development of such prodrugs represents a significant advancement in drug delivery, enabling the oral administration of antibiotics that would otherwise require intravenous injection. benchchem.com
Stereochemical Considerations and Isomeric Separation Techniques
The chemical structure of this compound contains several stereocenters, leading to the possibility of different stereoisomers. nih.govncats.io The configuration of these stereocenters is critical for the drug's biological activity. The methoxyimino group in the side chain can exist as syn (Z) and anti (E) isomers. oup.comtsijournals.com The syn or Z-isomer is the biologically active form, exhibiting significantly higher antibacterial activity than the anti or E-isomer. tsijournals.com In fact, the Z-isomer of cefotaxime can be up to 100 times more active against certain bacteria than the E-isomer. tsijournals.com
Furthermore, the esterification of the carboxylic acid with the proxetil group introduces an additional chiral center, resulting in a pair of diastereomers (R and S isomers). sci-hub.seresearchgate.net These diastereomers can have different physical properties and may be absorbed and metabolized differently in the body.
Given the importance of stereochemistry for the drug's efficacy, it is crucial to control the stereochemical outcome of the synthesis and to have reliable methods for separating the different isomers. The synthesis of cefotaxime is designed to selectively produce the syn isomer of the side chain. oup.com
Molecular Mechanisms of Action and Pharmacodynamic Interactions of Cefotaxime Proxetil
Biotransformation and Activation of Cefotaxime (B1668864) Proxetil Prodrug
Cefotaxime proxetil is designed for oral administration and requires in vivo conversion to the biologically active molecule, cefotaxime. While specific data on the hydrolysis of the proxetil ester of cefotaxime is limited, the mechanism is analogous to other proxetil-ester cephalosporins, such as cefpodoxime (B17579) proxetil. This process is crucial for the drug's systemic availability and therapeutic action.
This compound is absorbed from the gastrointestinal tract and is de-esterified to its active metabolite, cefotaxime. This bioactivation is accomplished through enzymatic hydrolysis, primarily occurring within the intestinal mucosa. This de-esterification process releases the active cefotaxime molecule, allowing it to enter systemic circulation.
The conversion of the prodrug is a critical determinant of its clinical efficacy. For cefotaxime administered intravenously or intramuscularly, approximately 50-60% of the drug is excreted unchanged in the urine, while 15-20% is excreted as the active desacetylcefotaxime metabolite. nih.gov Two other metabolites account for about 20-25% of the urinary excretion.
Cefotaxime's Interaction with Bacterial Targets
The bactericidal activity of cefotaxime is a result of its ability to interfere with the synthesis of the bacterial cell wall. This process is mediated by its specific binding to and inhibition of essential bacterial enzymes.
Cefotaxime exerts its mechanism of action by binding to and inactivating penicillin-binding proteins (PBPs). nih.gov These enzymes are crucial for the final steps of peptidoglycan synthesis, which provides structural integrity to the bacterial cell wall. nih.gov Cefotaxime has demonstrated a high binding affinity for specific PBPs in various bacteria.
In Escherichia coli, cefotaxime shows a particularly high affinity for PBP-1A, PBP-1Bs, and PBP-3. researchgate.net In Pseudomonas aeruginosa, it has a high affinity for PBP-3, PBP-1A, and PBP-1B. researchgate.net For Streptococcus pneumoniae, PBP2x is a primary target, and cefotaxime is coselective for PBP2x and PBP3. fda.gov The affinity for these proteins, particularly PBP Ib and PBP III, is a key determinant of its potent antibacterial activity. nih.govnih.gov
The following table displays the 50% inhibitory concentrations (IC50) of cefotaxime for various penicillin-binding proteins in susceptible S. pneumoniae.
| PBP Target | IC50 (µg/mL) |
| PBP1a | <0.25 |
| PBP2x | <0.25 |
Data sourced from studies on penicillin-susceptible S. pneumoniae.
By binding to PBPs, cefotaxime inhibits their transpeptidase activity. nih.gov This enzymatic action is responsible for cross-linking the peptidoglycan chains, which forms the structural backbone of the bacterial cell wall. nih.gov The inhibition of this final transpeptidation step prevents the formation of a rigid and functional cell wall. nih.gov This disruption of cell wall biosynthesis is the core mechanism of cefotaxime's antibacterial action. nih.govresearchgate.net
The compromised integrity of the bacterial cell wall, resulting from the inhibition of peptidoglycan synthesis, renders the bacterial cell susceptible to osmotic lysis. nih.govnih.gov The ongoing activity of cell wall autolytic enzymes, such as autolysins and murein hydrolases, in the absence of new cell wall assembly, leads to the eventual breakdown of the cell wall and bacterial death. nih.gov This mechanism makes cefotaxime a bactericidal agent. nih.govresearchgate.net
Cefotaxime has a broad spectrum of activity against numerous gram-positive and gram-negative bacteria. patsnap.com Susceptible organisms include:
Gram-positive bacteria: Staphylococcus aureus, Staphylococcus epidermidis, Streptococcus pneumoniae, Streptococcus pyogenes, and Streptococcus viridans spp. nih.gov
Gram-negative bacteria: Escherichia coli, Haemophilus influenzae, Klebsiella spp., Neisseria gonorrhoeae, Neisseria meningitidis, Proteus mirabilis, and Serratia marcescens. nih.gov
Anaerobic bacteria: Bacteroides spp., Clostridium spp., and Fusobacterium spp. nih.gov
Preclinical Pharmacokinetic Characterization of Cefotaxime and Its Prodrug
Absorption Dynamics Across Animal Species
Cefpodoxime (B17579) proxetil is an ester prodrug of the third-generation cephalosporin (B10832234), cefpodoxime. It is designed to be absorbed orally and is then de-esterified in the body to release its active metabolite, cefpodoxime nih.govnih.gov. This mechanism enhances the systemic availability of the antibiotic when administered orally .
Oral Absorption and Factors Affecting Systemic Absorption
The oral bioavailability of cefpodoxime proxetil is approximately 50% in humans and can be influenced by several factors nih.gov. The absorption is not solely dependent on the compound itself but also on the physiological environment of the gastrointestinal tract and the formulation of the drug.
Key factors that affect systemic absorption include:
Solubility and Formulation : Cefpodoxime proxetil has low water solubility. Its dissolution can be a rate-limiting step for absorption. Studies have shown that enhancing its solubility through formulations like solid dispersions can significantly improve the in vitro drug release profile .
Gastrointestinal pH : The absorption of cefpodoxime proxetil can be reduced by an increase in gastric pH. Co-administration with antacids or H2-receptor antagonists has been shown to result in decreased absorption nih.gov.
Presence of Food : The absorption of cefpodoxime proxetil is enhanced when it is administered with food nih.gov.
Luminal Metabolism : Before absorption, cefpodoxime proxetil can be hydrolyzed by cholinesterases in the intestinal lumen. This pre-absorption metabolism can decrease the amount of intact prodrug available for absorption. In-vitro studies using rabbit and human duodenal washings have shown that certain food components like amino acids, trace elements, and vitamins can inhibit this hydrolysis, which may contribute to the enhanced bioavailability when the drug is taken with food nih.gov.
Comparative Absorption Profiles in Various Animal Models
The pharmacokinetic parameters of cefpodoxime after oral administration of cefpodoxime proxetil vary across different animal species.
Dogs : In Beagle dogs, the oral bioavailability of cefpodoxime proxetil was found to be 63.1 ± 5.3% in fasting conditions drugs.com. The mean peak plasma concentration (Cmax) was 33.0 ± 6.9 µg/mL, and the terminal half-life was 5.7 ± 0.9 hours nih.govresearchgate.net.
Rats : In rats, the absorption of cefpodoxime was observed at 2 hours post-administration, reaching a maximum concentration at 4 hours, and it remained detectable in the blood for up to 24 hours jcrsci.org.
Piglets : A study in 10-20 day old piglets showed a Cmax of 23.3 ± 12.9 mg/L, with a time to peak concentration (tmax) of 3.9 ± 1.4 hours nih.gov.
Avian Species : In alcids (tufted and horned puffins), after a single oral dose, drug levels were highest in the initial 1 to 2 hours and then declined to below detectable levels within six hours. This suggests either poor oral absorption, inefficient conversion to the active form, or rapid elimination in these species vin.com.
Table 1: Comparative Pharmacokinetic Parameters of Cefpodoxime in Various Animal Models
| Animal Model | Cmax | Tmax (hours) | Bioavailability (%) |
|---|---|---|---|
| Dogs | 33.0 ± 6.9 µg/mL | Not specified | 63.1 ± 5.3 |
| Rats | Not specified | 4 | Not specified |
| Piglets | 23.3 ± 12.9 mg/L | 3.9 ± 1.4 | Not specified |
| Alcids | Not specified | 1-2 | Poor |
Distribution Profile in Animal Tissues and Biological Fluids
Once absorbed and converted to its active form, cefpodoxime distributes into various tissues and body fluids. The extent of this distribution is influenced by factors such as plasma protein binding.
Tissue Penetration Studies (e.g., Central Nervous System, Lung Tissue)
Lung and Muscle Tissue : In Wistar rats, studies using microdialysis have shown that cefpodoxime penetrates into the interstitial fluid of skeletal muscle and lung tissue nih.govnih.gov. The free concentrations in muscle and lung were found to be nearly identical, and the half-lives in plasma, muscle, and lung were similar (approximately 5 hours), suggesting an equilibrium between these compartments nih.govnih.govresearchgate.net.
Central Nervous System (CNS) : The penetration of antibiotics into the CNS is often restricted by the blood-brain barrier mdpi.com. In a study with piglets, the mean penetration of cefpodoxime into the cerebrospinal fluid (CSF) was found to be approximately 5% of the plasma concentration nih.gov. Despite this relatively low percentage, the resulting concentrations in the CSF were found to approach or exceed the minimum inhibitory concentration (MIC90) for many susceptible bacterial pathogens nih.gov.
Other Tissues : A study in rats that received cefpodoxime proxetil orally for 7 days found the highest residual drug levels in the liver, followed by the kidney and other organs jcrsci.org.
Plasma Protein Binding and its Implications for Distribution
Only the unbound fraction of a drug is generally considered to be pharmacologically active and available for distribution into tissues.
Dogs : The mean plasma protein binding for cefpodoxime in dogs was 82.6% nih.govresearchgate.netavma.orgavma.org. The concentration of protein-unbound cefpodoxime in tissue was found to be similar to the protein-unbound plasma concentration nih.govresearchgate.netavma.org.
Rats : The average protein binding of cefpodoxime in rat plasma was determined to be 38% nih.govresearchgate.net.
Humans : For comparison, the binding of cefpodoxime to human plasma or serum protein is low, in the range of 18% to 23% nih.gov.
The degree of plasma protein binding can significantly affect the distribution of a drug. Higher protein binding can lead to a lower fraction of the drug being available to penetrate tissues researchgate.net. Interspecies differences in plasma protein binding are an important consideration when extrapolating preclinical data to humans mdpi.comrsc.org.
Table 2: Plasma Protein Binding of Cefpodoxime in Different Species
| Species | Plasma Protein Binding (%) |
|---|---|
| Dogs | 82.6 |
| Rats | 38 |
| Humans | 18-23 |
Metabolic Fate and Biotransformation Pathways of Cefotaxime (B1668864) Proxetil
Cefpodoxime proxetil is a prodrug that is metabolized to its active form, cefpodoxime. This biotransformation is essential for its antibacterial activity.
The primary metabolic pathway involves the hydrolysis of the ester bond of cefpodoxime proxetil. This process is catalyzed by non-specific esterases located in the gastrointestinal tract and blood, leading to the release of the active cefpodoxime molecule nih.govpatsnap.comgoogle.com. This conversion happens after oral administration and absorption from the gut nih.govpatsnap.com.
Once formed, cefpodoxime undergoes minimal further metabolism in humans nih.gov. The majority of the absorbed drug is eliminated from the body unchanged, primarily through renal excretion in the urine drugs.com. Any of the prodrug that is not absorbed is degraded in the gastrointestinal tract and excreted in the feces nih.gov. This metabolic profile indicates that the efficacy of the drug is dependent on the initial hydrolysis of the prodrug, with the active component being metabolically stable.
Quantitative Conversion to Active Metabolites
Cefotaxime proxetil is a prodrug that undergoes de-esterification in the body to release its active metabolite, cefpodoxime. However, the provided search results primarily focus on the metabolism of cefotaxime itself, not its proxetil prodrug.
Following administration, cefotaxime is metabolized in the liver. The primary and major active metabolite of cefotaxime is desacetylcefotaxime. nih.govoup.comnih.govnih.govacquirepublications.org This metabolite possesses antibacterial activity, although it is reported to be two to sixteen times less potent than the parent compound, cefotaxime, depending on the bacterial species. d-nb.info Studies in rats, dogs, and humans have shown that desacetylcefotaxime is the main metabolite found in plasma. nih.govoup.comnih.govacquirepublications.org In these species, approximately one-third of an administered dose of cefotaxime is eliminated as the unchanged drug, with a significant portion being converted to desacetylcefotaxime. nih.govnih.gov
The metabolic pathway involves the conversion of cefotaxime to desacetylcefotaxime, which is then further metabolized. nih.govoup.comnih.gov In-vitro studies have elucidated this pathway, showing the route from cefotaxime to desacetylcefotaxime and then to its lactone form. acquirepublications.org While the presence and activity of desacetylcefotaxime are well-documented across species, specific quantitative data on the percentage of cefotaxime converted to this active metabolite in various preclinical animal models are not extensively detailed in the provided search results. The differences in metabolism between species are generally considered to be more quantitative than qualitative. nih.govoup.comnih.gov
Identification of Inactive Metabolites
In addition to the active metabolite desacetylcefotaxime, preclinical studies in animal models have identified inactive metabolites of cefotaxime. In the urine of dogs, two inactive metabolites, designated as M2 and M3 (previously known as UP1 and UP2), have been detected. nih.govoup.comnih.gov These metabolites were not found in the urine of rats under normal conditions. oup.com
However, in nephrectomized rats (rats with their kidneys surgically removed), these inactive metabolites, M2 and M3, were found in the plasma and bile. nih.govoup.comnih.gov This suggests that while the liver is the primary site of metabolism, the kidneys play a crucial role in the elimination of the precursor metabolites. oup.comnih.gov The metabolic pathway is proposed to be a sequential process where cefotaxime is first converted to desacetylcefotaxime, which then forms desacetylcefotaxime lactone. This lactone is subsequently converted into the inactive M metabolites. nih.govoup.comnih.gov The formation of these inactive metabolites appears to be related to the rate of renal elimination of desacetylcefotaxime. oup.com
Elimination and Excretion Kinetics in Animal Models
Renal Clearance Mechanisms and Urinary Excretion Rates
The elimination of cefotaxime is primarily conducted through the kidneys. nih.gov Studies in various animal species, including rats and dogs, have demonstrated that the main route of excretion is via the urine. oup.comnih.gov In these species, over 80% of the administered dose of cefotaxime has been recovered in the urine. nih.govnih.gov The excretion process involves both glomerular filtration and tubular secretion. The interaction with probenecid, which is known to compete for renal tubular clearance of acidic drugs, suggests the involvement of active tubular secretion in the renal clearance of cefotaxime. medscape.com
Urinary excretion rates of cefotaxime can vary between species. For instance, in buffalo calves, approximately 5.36 ± 1.19 percent of a subcutaneously administered dose of cefotaxime was recovered in the urine within 24 hours. nih.gov A similar finding was reported in crossbred calves, where about 4.5 percent of the administered dose was recovered in the urine within 12 hours. nih.gov In broiler chickens, a significant portion of the drug is also eliminated via the kidneys. ekb.eg The renal clearance of cefotaxime and its active metabolite, desacetylcefotaxime, is significantly influenced by renal function. researchgate.net
Determination of Elimination Half-Life in Different Animal Species
The elimination half-life of cefotaxime exhibits considerable variation across different animal species, reflecting species-specific differences in drug metabolism and excretion. Preclinical pharmacokinetic studies have determined the elimination half-life in a range of veterinary species.
For example, the elimination half-life of cefotaxime in buffalo calves has been reported to be 1.77 ± 0.02 hours. nih.gov In comparison, the half-life is longer in cow calves (3.48 hours) but shorter in other species such as cats (0.98 hours), dogs (0.74 hours), sheep (0.38 hours), and goats (0.36 hours). nih.gov In broiler chickens, the elimination half-life after intramuscular injection was found to be 3.24 ± 0.31 hours. ekb.eg The table below summarizes the reported elimination half-life of cefotaxime in various animal species.
| Animal Species | Elimination Half-Life (hours) |
|---|---|
| Buffalo Calves | 1.77 ± 0.02 |
| Cow Calves | 3.48 |
| Cats | 0.98 |
| Dogs | 0.74 |
| Sheep | 0.38 |
| Goats | 0.36 |
| Broiler Chickens (IM) | 3.24 ± 0.31 |
Population Pharmacokinetic Modeling in Veterinary Species
Population pharmacokinetic (PopPK) modeling is a valuable tool in veterinary medicine for understanding the sources of variability in drug disposition and for optimizing dosing regimens in specific animal populations. shewaya.com This approach allows for the analysis of sparse data, which is often the case in veterinary clinical studies, and can identify covariates such as age, weight, and renal function that may influence pharmacokinetic parameters. shewaya.comresearchgate.net
While specific PopPK models for cefotaxime in a wide range of veterinary species were not detailed in the provided search results, the principles of this modeling have been applied to cefotaxime in other populations, such as critically ill children, which can inform potential applications in veterinary medicine. researchgate.net For instance, a two-compartment model was found to be most appropriate for describing the pharmacokinetics of cefotaxime in a pediatric population, with body weight and age identified as significant covariates. researchgate.net In adult ICU patients, a two-compartment model with linear elimination also best described the data, with estimated creatinine clearance influencing cefotaxime clearance. d-nb.info
The development of PopPK models for cefotaxime in various veterinary species would allow for a more precise determination of dosing strategies to ensure therapeutic success while minimizing the risk of adverse effects. These models can account for the physiological differences between species and even between different breeds or age groups within a species, leading to more individualized and effective treatment plans.
Pharmacokinetic/Pharmacodynamic (PK/PD) Target Attainment in Preclinical Models
The efficacy of beta-lactam antibiotics like cefotaxime is best predicted by the time that the free drug concentration remains above the minimum inhibitory concentration (MIC) of the target pathogen (%fT > MIC). frontiersin.orgnih.gov Preclinical models are crucial for establishing these PK/PD targets and for evaluating the likelihood of a dosing regimen achieving the desired therapeutic effect.
In a murine neutropenic thigh infection model, the PK/PD target for cephalosporins to achieve bactericidal activity was confirmed to be when unbound drug concentrations exceed the MIC for approximately 50% of the dosing interval. acs.org Studies with cefotaxime in critically ill children have also utilized PK/PD targets, such as 70% fT > MIC, to evaluate the appropriateness of dosing regimens. frontiersin.org For more severe infections in critically ill patients, a target of 100% fT > 4-8 x MIC has been recommended. diva-portal.org
Monte Carlo simulations are often used in conjunction with pharmacokinetic data from preclinical models to predict the probability of target attainment (PTA) for different dosing regimens against a range of pathogens with varying MICs. researchgate.net For example, in a study involving an orally administered combination of a cefotaxime prodrug (cefpodoxime proxetil) and a β-lactamase inhibitor, the combination demonstrated robust in vivo efficacy in a murine neutropenic thigh infection model against resistant bacterial strains. nih.govacs.org The successful outcome in these preclinical models provides a strong rationale for the translation of these findings to clinical settings. acs.org
In Vitro Antimicrobial Spectrum and Susceptibility Profiling
Determination of Minimum Inhibitory Concentrations (MICs) against Diverse Bacterial Isolates
The antimicrobial potency of Cefpodoxime (B17579) has been quantified using Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the antibiotic that prevents visible growth of a bacterium. These values are critical for predicting clinical efficacy. Standardized agar dilution and broth microdilution methods are typically employed to determine these concentrations. nih.govfda.gov
Studies have demonstrated that Cefpodoxime possesses potent activity against a wide array of common pathogens. For many strains of streptococci, Neisseria spp., and the majority of the Enterobacteriaceae family, the MIC50 and/or MIC90 values—concentrations required to inhibit 50% and 90% of isolates, respectively—are 2 mg/L or less. nih.gov Specifically, against key respiratory and urinary tract pathogens like Escherichia coli and Klebsiella pneumoniae, Cefpodoxime shows excellent activity, with over 90% of these isolates being inhibited at a concentration of 1 mg/L. nih.gov
However, for some members of the Enterobacteriaceae family, such as Enterobacter cloacae, Citrobacter freundii, Serratia marcescens, and Morganella morganii, the MIC50 and/or MIC90 values are consistently higher, at or above 4 mg/L. nih.gov The activity against staphylococci is moderate; the MIC for Staphylococcus aureus strains is reported at 4 mg/L, and for methicillin-susceptible S. aureus, the MIC90 is also 4 mg/L. nih.govnih.gov The drug is considered inactive against methicillin-resistant Staphylococcus aureus (MRSA), enterococci, and Pseudomonas aeruginosa, with MIC90 values for these organisms typically exceeding 16 µg/ml. nih.govresearchgate.net
Table 1: Cefpodoxime Minimum Inhibitory Concentrations (MICs) for Selected Bacteria
| Bacterial Species | MIC50 (mg/L) | MIC90 (mg/L) |
|---|---|---|
| Escherichia coli | ≤1.0 | ≤1.0 nih.gov |
| Klebsiella pneumoniae | ≤1.0 | ≤1.0 nih.gov |
| Haemophilus influenzae | ≤0.12 | ≤0.12 researchgate.net |
| Moraxella catarrhalis | ≤1.0 | ≤1.0 researchgate.net |
| Streptococcus pneumoniae (Penicillin-Susceptible) | ≤0.25 | ≤0.25 researchgate.netdrugs.com |
| Streptococcus pyogenes | ≤0.25 | ≤0.25 researchgate.netdrugs.com |
| Staphylococcus aureus (Methicillin-Susceptible) | --- | 4.0 nih.gov |
| Enterobacter cloacae | ≥4.0 | ≥4.0 nih.gov |
| Pseudomonas aeruginosa | >16 | >16 researchgate.net |
Bactericidal Activity and Time-Kill Kinetics
Cefpodoxime exerts a bactericidal effect on susceptible organisms. drugs.comdrugs.com Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to essential penicillin-binding proteins (PBPs), which disrupts the production of peptidoglycan, a critical component of the bacterial cell wall. drugbank.com This interference with cell wall integrity ultimately leads to cell lysis and death.
The dynamics of this bactericidal action have been explored through in vitro time-kill kinetic studies. These assays measure the rate and extent of bacterial killing over time when exposed to the antibiotic. In models designed to simulate the pharmacokinetic profile of Cefpodoxime in the human body, the compound demonstrated potent and rapid bactericidal activity against strains of Escherichia coli and Streptococcus pneumoniae. nih.gov The bactericidal effect against Staphylococcus aureus was also significant and noted to be prolonged, which is suggestive of a post-antibiotic effect. nih.gov Pharmacokinetic-pharmacodynamic (PK-PD) modeling, based on data from bacterial time-kill curves, has been effectively used to describe and compare the antimicrobial efficacy of Cefpodoxime against various pathogens. nih.gov
Spectrum of Activity Against Gram-Positive and Gram-Negative Bacteria
Cefpodoxime has a broad spectrum of antibacterial activity, covering many common Gram-positive and Gram-negative pathogens. nih.govresearchgate.net A key advantage of Cefpodoxime is its stability in the presence of many common plasmid-mediated beta-lactamase enzymes, which are a frequent cause of resistance to other beta-lactam antibiotics like penicillins. nih.govdrugbank.com
Gram-Positive Bacteria Cefpodoxime is active against many clinically important Gram-positive aerobes. Its spectrum includes Staphylococcus aureus (including penicillinase-producing strains), Staphylococcus saprophyticus, penicillin-susceptible strains of Streptococcus pneumoniae, and Streptococcus pyogenes (Group A streptococci). drugs.com The enhanced activity against staphylococci is a feature that distinguishes Cefpodoxime from some other oral third-generation cephalosporins, such as cefixime. nih.gov However, its activity does not extend to all Gram-positive organisms; it is inactive against enterococci (e.g., Enterococcus faecalis) and methicillin-resistant staphylococci (MRSA). nih.govnih.govdrugs.com
Gram-Negative Bacteria The activity of Cefpodoxime is particularly pronounced against a wide range of Gram-negative bacteria. It is effective against common Enterobacteriaceae such as Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis. nih.govdrugs.com It also demonstrates potent activity against respiratory pathogens like Haemophilus influenzae (including beta-lactamase-producing strains) and Moraxella catarrhalis, as well as Neisseria gonorrhoeae. drugs.com Despite its broad Gram-negative coverage, Cefpodoxime has little to no clinically relevant activity against Pseudomonas species, Enterobacter species, and the anaerobic bacterium Bacteroides fragilis. nih.govdrugs.comdrugbank.comnih.gov
Chemical Stability and Degradation Pathway Analysis of Cefotaxime Proxetil
Forced Degradation Studies Under Various Stress Conditions
Forced degradation, or stress testing, is a crucial component in the development of pharmaceuticals. It involves subjecting the drug substance to conditions more severe than accelerated stability testing to elucidate its intrinsic stability characteristics. scispace.com These studies help in identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods. scispace.comnih.gov The International Conference on Harmonisation (ICH) guidelines recommend exposing drug substances to stress conditions such as acid, base, oxidation, light, and heat. scispace.com
For cephalosporins like Cefotaxime (B1668864) Proxetil, forced degradation studies are typically performed by treating solutions of the drug with acid, base, and oxidizing agents, as well as exposing them to elevated temperatures and light. nih.govlupinepublishers.com
Hydrolysis is a primary degradation pathway for drugs containing ester functional groups, such as Cefotaxime Proxetil. lupinepublishers.comiajps.com The stability of the molecule is significantly influenced by pH. nih.gov
Acidic Hydrolysis : In acidic conditions, typically using hydrochloric acid, this compound undergoes degradation. ajpsonline.comnih.gov Studies on the closely related Cefpodoxime (B17579) Proxetil show susceptibility to acidic conditions, leading to the formation of specific degradation products. nih.gov The degradation rate is often dependent on the acid concentration and temperature. ajpsonline.com
Alkaline Hydrolysis : The compound is particularly unstable under alkaline conditions. nih.gov Treatment with sodium hydroxide results in rapid degradation. ajpsonline.com For Cefpodoxime Proxetil, the hydrolysis rate constant increases as the pH rises from 5.0 to 11.0, indicating that basic conditions significantly accelerate hydrolytic degradation. semanticscholar.org In some cases, complete degradation can occur within a short period under strong alkaline conditions. semanticscholar.org The primary mechanism involves the cleavage of the beta-lactam ring, a characteristic degradation pathway for all penicillin and cephalosporin (B10832234) antibiotics. iajps.com
Neutral Hydrolysis : Under neutral conditions (in water), this compound exhibits greater stability compared to acidic or alkaline environments. However, degradation can still occur, particularly at elevated temperatures. lupinepublishers.com The presence of buffer salts, such as phosphate, can also catalyze hydrolysis. semanticscholar.org
| Condition | Reagent | Observation | Reference |
|---|---|---|---|
| Acidic | 0.1 N HCl | Significant degradation observed. | nih.gov |
| Alkaline | 0.1 N NaOH | Extensive degradation, often rapid. | nih.govsemanticscholar.org |
| Neutral | Water | More stable than in acidic or basic media, but degradation occurs with heat. | lupinepublishers.com |
Oxidation is another significant degradation pathway for many pharmaceuticals and is mechanistically complex. nih.gov Forced degradation studies for this compound typically employ hydrogen peroxide (H₂O₂) to induce oxidative stress. nih.govlupinepublishers.com The drug has been shown to be susceptible to oxidative conditions, leading to the formation of various degradation products. scispace.com The mechanisms can involve autoxidation or reactions mediated by peroxides. nih.gov For Cefpodoxime Proxetil, oxidative stress testing with H₂O₂ is a standard part of its degradation profiling. scispace.comlupinepublishers.com A study on the oxidation of Cefpodoxime Proxetil by permanganate in an alkaline medium found that the reaction proceeds via an alkali-permanganate species that forms a complex with the drug, which then decomposes. researchgate.net
Photolytic Degradation : Exposure to light, particularly ultraviolet (UV) light, can cause degradation of this compound. lupinepublishers.com Studies on the active metabolite, Cefotaxime, show that its degradation under UV light at 254 nm is a result of two competing processes: isomerization and photolysis. nih.gov The photolysis of the Δ³-cephem ring is responsible for the intense yellowing of the solution upon degradation. nih.gov A key finding is the photoisomerization to the inactive anti-isomer, which can occur without any visible signs of degradation. nih.gov
Thermal Degradation : this compound is susceptible to degradation at elevated temperatures. Studies performed on Cefotaxime sodium showed that the rate of degradation is highly temperature-dependent. At 45°C, significant degradation occurs within hours, while at 5°C, the drug remains stable for several days. researchgate.netresearchgate.netresearchgate.net This highlights the importance of controlled temperature storage. Solid-state thermal stress (dry heat) is also used to assess stability. scispace.comlupinepublishers.com
| Temperature | Stability Period | Reference |
|---|---|---|
| 5°C | Stable up to 5 days. | researchgate.netresearchgate.net |
| 25°C | Stable up to 24 hours. | researchgate.netresearchgate.net |
| 45°C | Stable for approximately 2 hours. | researchgate.netresearchgate.net |
Characterization and Identification of Degradation Products
The identification of degradation products is essential for ensuring the safety and quality of a drug product. Modern analytical techniques, particularly liquid chromatography coupled with mass spectrometry (LC-MS), are powerful tools for this purpose. nih.govresearchgate.net
Systematic studies on Cefpodoxime Proxetil have successfully characterized numerous impurities and degradation products. nih.govresearchgate.net By comparing the mass fragmentation patterns of the parent drug with those of the compounds formed under stress conditions, the structures of unknown degradation products can be deduced. nih.govresearchgate.net In one such study, 15 impurities were characterized, including several new degradation products formed under stress conditions. lupinepublishers.comnih.gov The identification of these products provides valuable insights into the degradation pathways of the drug molecule. researchgate.net
Factors Influencing the Chemical Stability of the Beta-Lactam Ring
The core of the cephalosporin structure is the β-lactam ring, the cleavage of which results in a loss of antibacterial activity. iajps.com Several factors influence the stability of this critical functional group:
pH : As discussed, the β-lactam ring is highly susceptible to hydrolysis, particularly under alkaline conditions. Hydroxide ions act as a nucleophile, attacking the carbonyl carbon of the β-lactam ring and leading to its irreversible opening.
Enzymatic Degradation : Beta-lactamase enzymes, produced by some bacteria, are a primary mechanism of antibiotic resistance. These enzymes specifically catalyze the hydrolysis of the β-lactam ring. Cefotaxime is known to have marked resistance to inactivation by many common beta-lactamases. nih.gov
Side Chains : The nature of the side chains attached to the cephem nucleus can influence the chemical and enzymatic stability of the β-lactam ring. The α-amino group in the C7 side chain is known to play a critical role in the degradation of cephalosporins. iajps.com
Development of Stability-Indicating Analytical Methods
A stability-indicating analytical method is a validated quantitative procedure that can accurately and precisely measure the concentration of the active ingredient without interference from its degradation products, impurities, or excipients. scispace.com The development of such methods is a regulatory requirement and is essential for stability studies.
High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are the most common techniques used for this purpose. scispace.comnih.govwiserpub.com Several stability-indicating HPLC and HPTLC methods have been developed and validated for Cefotaxime and its analogs like Cefpodoxime Proxetil. scispace.comnih.govjapsonline.com These methods typically use a C18 or C8 reversed-phase column and a mobile phase consisting of a buffer and an organic modifier. scispace.comjapsonline.com The validation of these methods, as per ICH guidelines, includes assessing parameters such as linearity, accuracy, precision, specificity, and robustness. scispace.comnih.gov The key aspect of specificity is demonstrated by subjecting the drug to forced degradation and showing that the degradation product peaks are well-resolved from the main drug peak. scispace.comnih.gov
Formulation Science and Drug Delivery System Research
Strategies for Solubility and Dissolution Rate Enhancement
To address the biopharmaceutical challenges of cefotaxime (B1668864) proxetil, researchers have explored various formulation strategies aimed at enhancing its solubility and the rate at which it dissolves in physiological fluids. These approaches are critical as the dissolution is often the rate-limiting step for the absorption of poorly soluble drugs researchgate.net.
Solid dispersion is a prominent technique for improving the dissolution rate of poorly water-soluble drugs by dispersing the active compound in an inert carrier matrix at the molecular level . Co-grinding involves milling the drug with carriers to reduce particle size and improve wettability sciencepublishinggroup.com.
Research has shown that preparing solid dispersions and co-ground mixtures of cefotaxime proxetil significantly enhances its dissolution characteristics researchgate.net. In one study, solid dispersions were created using carriers such as polyethylene glycol (PEG) 6000 and polyvinylpyrrolidone (PVP) K30, while co-grinding mixtures were prepared with sodium starch glycolate, croscarmellose sodium, and polyplasdone XL researchgate.net. The results indicated that the dissolution rate of the drug was notably influenced by the nature and amount of the polymer used researchgate.net. Specifically, a solid dispersion with PVP K30 at a 1:4 drug-to-carrier ratio and a co-ground mixture with Croscarmellose Sodium at a 1:4 ratio showed significantly greater dissolution compared to the pure drug researchgate.net.
Characterization studies using Fourier-transform infrared spectroscopy (FTIR) confirmed the absence of detectable chemical interactions between this compound and the carriers researchgate.net. Furthermore, Differential Scanning Calorimetry (DSC) and X-Ray Diffraction (XRD) analyses revealed that the drug existed in an amorphous state within the formulations, a key factor in enhancing solubility researchgate.netdergipark.org.tr. Scanning Electron Microscopy (SEM) images also showed marked changes in the surface nature of the drug, confirming the effective formation of the dispersions and mixtures researchgate.net. Another study focusing on amorphous solid dispersions found that a formulation with Soluplus and PVP K30 (1:1:1 ratio) increased the drug's solubility by approximately 28-fold at pH 1.2 dergipark.org.tr.
| Formulation Type | Carrier | Drug:Carrier Ratio | Key Finding | Source |
|---|---|---|---|---|
| Solid Dispersion | PVP K30 | 1:4 | Significantly greater dissolution rate compared to pure drug. | researchgate.net |
| Co-grinding Mixture | Croscarmellose Sodium (CCS) | 1:4 | Significantly greater dissolution rate compared to pure drug. | researchgate.net |
| Amorphous Solid Dispersion | Soluplus and PVP K30 | 1:1:1 | ~28-fold enhancement in drug solubility at pH 1.2. | dergipark.org.tr |
| Solid Dispersion | Polyethylene Glycol 6000 | Various | Dissolution rate improved to around 55-70%. | researchgate.net |
Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity, capable of forming non-covalent "host-guest" inclusion complexes with poorly soluble drug molecules nih.gov. This complexation effectively enhances the aqueous solubility and dissolution rate of the guest drug nih.govresearchgate.net.
Several studies have demonstrated the effectiveness of this strategy for this compound. The formation of solid inclusion complexes with beta-cyclodextrin (β-CD) has been evaluated extensively nih.govresearchgate.net. Phase solubility studies indicated an optimal drug-to-cyclodextrin stoichiometric ratio of 1:2 for complex formation nih.govresearchgate.net. These complexes, prepared by methods such as physical mixture, solvent evaporation, and freeze-drying, showed a significant increase in both solubility and dissolution rate compared to the drug alone nih.govresearchgate.net. Among the preparation methods, the freeze-dried complex exhibited the highest dissolution rate, releasing almost 90% of the drug in 30 minutes nih.govresearchgate.netnih.gov. This complexation not only improved physicochemical properties but also enhanced the in vitro antibacterial activity against strains of Neisseria gonorrhoeae nih.govresearchgate.net.
Another approach involved using hydroxypropyl-β-cyclodextrin (HP-β-CD), often in the presence of a water-soluble polymer like sodium carboxymethyl cellulose (Na CMC), to further improve complexation efficiency fabad.org.tr. Characterization of these complexes confirmed their formation, and permeability studies using Caco-2 cells showed that complexation with HP-β-CD, particularly in the presence of Na CMC, is a promising strategy for creating a more efficient formulation with improved solubility and permeability fabad.org.tr.
| Cyclodextrin Type | Molar Ratio (Drug:CD) | Preparation Method | Key Outcome | Source |
|---|---|---|---|---|
| Beta-cyclodextrin (β-CD) | 1:2 | Freeze Drying | Highest dissolution rate (~90% in 30 min); enhanced antibacterial activity. | nih.govresearchgate.netnih.gov |
| Beta-cyclodextrin (β-CD) | 1:3 | Kneading Method | Showed better drug release compared to physical mixture method. | sifisheriessciences.com |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1:1 | Kneading Method | Complexation confirmed by SEM, FTIR, and DSC. | fabad.org.tr |
| HP-β-CD with Na CMC | 1:1 | Kneading Method | Promising approach for improved solubility and permeability across Caco-2 cells. | fabad.org.tr |
Nanotechnology offers a powerful platform for enhancing the solubility and bioavailability of drugs like this compound. Reducing the particle size to the nanometer range increases the surface area-to-volume ratio, leading to faster dissolution.
One specific approach is the formation of a "Nanoplex," which is a drug-nanoparticle complex formed between a charged drug and an oppositely charged polyelectrolyte tbzmed.ac.ir. In the case of this compound, which is cationic at a pH below its pKa, it can be complexed with an anionic polyelectrolyte such as dextran sulphate tbzmed.ac.ir. This technique produces nearly spherical, amorphous nanoparticles with a size range of 150 to 250 nm tbzmed.ac.ir. Research into this method demonstrated a complexation efficiency of 73% and a drug loading of 80%, with the resulting nanoplex showing improved solubility and dissolution compared to the raw drug crystals tbzmed.ac.ir.
Other nanoparticle strategies have also been explored. Biodegradable nanocapsules have been formulated using the interfacial deposition technique with poly-(D,L-lactic acid) (PLA) as the polymer researchgate.net. These nanocapsules, with particle sizes ranging from 40 to 400 nm, achieved a high encapsulation efficiency of nearly 94% and demonstrated sustained-release properties researchgate.net. Similarly, nanoparticles have been prepared using polycaprolactone (PCL) and polyvinyl alcohol (PVA) via a double emulsion solvent evaporation method, resulting in particle sizes between 189 and 219 nm and showing that encapsulation efficiency increased with polymer concentration researchgate.netacademicjournals.org.
Self-microemulsifying drug delivery systems (SMEDDS) are isotropic mixtures of oil, surfactant, co-surfactant, and drug that spontaneously form a fine oil-in-water microemulsion when introduced into an aqueous phase under gentle agitation wikipedia.org. This in-situ formation of a microemulsion presents the drug in a solubilized state with a large interfacial area for absorption, thereby enhancing solubility and permeability sciresjournals.com.
For this compound, SMEDDS formulations have been developed to improve its oral bioavailability sciresjournals.comejpmr.comnih.gov. A typical formulation consists of an oil phase (e.g., Castor oil, Capmul MCM), a surfactant (e.g., Tween 80, Tocopheryl polyethylene glycol succinate - TPGS), and a co-surfactant (e.g., PEG 400) sciresjournals.comnih.gov. These formulations produce stable nanoemulsions with globule sizes reported to be between 30 nm and 60 nm ejpmr.comnih.gov.
In vitro studies have shown that SMEDDS can achieve complete drug release within 30 minutes ejpmr.com. Permeability studies revealed a significant increase in drug flux and permeability for the SMEDDS formulation compared to the plain drug nih.govresearchgate.net. One study reported a 5.36-fold increase in the area under the curve (AUC), a measure of total drug exposure, for a this compound SMEDDS compared to the unformulated drug, confirming a substantial improvement in oral bioavailability nih.govresearchgate.net. Furthermore, liquid SMEDDS can be adsorbed onto solid carriers like Neusilin US2 to create solid SMEDDS (S-SMEDDS), which can be filled into capsules while maintaining a comparable dissolution profile to the liquid form ejpmr.com.
Research into Controlled and Modified Release Formulations
Beyond enhancing immediate solubility, research has also focused on developing controlled and modified release formulations of this compound to prolong its therapeutic effect and reduce dosing frequency. Cefotaxime has a relatively short biological half-life of 2-3 hours, making it a candidate for such delivery systems rjptonline.org.
One approach has been the development of gastroretentive microballoons, which are designed to float in the stomach and release the drug over an extended period nih.gov. This is particularly advantageous for this compound, as its absorption is optimal at the low pH of the stomach nih.gov. These hollow microspheres, formulated using polymers like hydroxypropylmethyl cellulose (HPMC) and ethyl cellulose (EC), have demonstrated good floating behavior (over 12 hours) and high drug incorporation efficiency nih.gov. The drug release from these microballoons was found to follow a diffusion-controlled mechanism nih.gov.
Another strategy involves the use of controlled-release matrix tablets rjptonline.org. In this system, the drug is embedded within a polymer matrix that swells and/or erodes to release the drug slowly over time. Studies have fabricated this compound matrix tablets using various polymers, including different grades of HPMC, ethyl cellulose, and guar gum rjptonline.org. The results indicated that guar gum, even in lower proportions, was effective in controlling the drug's release for up to 24 hours, with the release kinetics following a non-Fickian (anomalous) diffusion mechanism rjptonline.org.
Modified release has also been explored through other routes of administration, such as buccal films. Formulations using polymers like Chitosan, HPMC, and PVP have been developed to deliver the drug through the oral mucosa, with optimized films showing a cumulative drug release of over 98% over a period of 390 minutes ijpca.org.
Prodrug as a Strategy in Advanced Drug Delivery Systems
The concept of a prodrug involves chemically modifying a drug molecule to create a new compound that, upon administration, is converted back to the active parent drug in vivo. This strategy is often employed to overcome pharmaceutical and pharmacokinetic barriers, such as poor solubility or membrane permeability.
This compound is, by its very nature, a successful application of the prodrug strategy nih.gov. The active drug, cefotaxime (or cefpodoxime), is a third-generation cephalosporin (B10832234) with a broad spectrum of activity but is not well absorbed when given orally nih.govresearchgate.net. To overcome this, it was chemically modified into the ester derivative, this compound. This esterified form is more lipophilic, which enhances its absorption from the gastrointestinal tract following oral administration nih.gov. Once absorbed, non-specific esterase enzymes in the intestinal wall and blood rapidly hydrolyze the proxetil moiety, releasing the active cefotaxime acid into the systemic circulation to exert its antibacterial effect nih.govresearchgate.net. Therefore, this compound itself represents a foundational drug delivery system, transforming a parenterally administered antibiotic into an effective oral therapeutic agent nih.gov.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying cefotaxime proxetil in pharmaceutical formulations and biological matrices?
- Methodological Answer : Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is widely validated for quantification. Key parameters include mobile phase composition (e.g., acetonitrile-phosphate buffer), column type (C18), and flow rate (1.0–1.5 mL/min). Method validation should assess linearity (R² > 0.995), recovery (95–105%), and precision (%RSD < 2%) . Voltammetric methods using carbon paste electrodes are also viable for electrochemical detection in urine samples, with optimization of pH and scan rate critical for sensitivity .
Q. How does the chemical instability of this compound’s β-lactam ring impact experimental design?
- Methodological Answer : The β-lactam nucleus is prone to hydrolysis under acidic/alkaline conditions or elevated temperatures. Stability studies should include:
- Storage conditions (e.g., 4°C for stock solutions, desiccated solid forms).
- Use of stabilizers like sodium bicarbonate in dissolution media.
- Regular stability-indicating assays (e.g., HPLC with degradation profiling) to monitor potency loss .
Q. What in vitro models are suitable for evaluating this compound’s antibacterial activity?
- Methodological Answer : Standardized broth microdilution (CLSI guidelines) or agar diffusion assays using ATCC bacterial strains (e.g., E. coli ATCC 25922). Minimum inhibitory concentration (MIC) values should be interpreted alongside pharmacokinetic/pharmacodynamic (PK/PD) indices (e.g., %T > MIC) to predict clinical efficacy .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported MIC values for this compound against Streptococcus pneumoniae?
- Methodological Answer : Discrepancies may arise from variations in:
- Strain selection : Include both penicillin-susceptible and -resistant isolates.
- Culture media : Cation-adjusted Mueller-Hinton broth with lysed horse blood for S. pneumoniae.
- Inoculum standardization (0.5 McFarland). Cross-validate results with reference labs and apply statistical tools (e.g., Bland-Altman analysis) to assess inter-laboratory variability .
Q. What experimental design principles apply to optimizing this compound’s oral bioavailability in preclinical studies?
- Methodological Answer : Use a factorial design to evaluate factors like:
- Formulation variables : Particle size, lipid-based carriers.
- Coadministration with food : High-fat meals enhance absorption by prolonging gastric retention.
- PK sampling : Frequent plasma sampling (0–24 hrs) for AUC and Cmax calculation. Non-compartmental analysis is standard, while compartmental modeling may elucidate absorption kinetics .
Q. How can biopartitioning micellar chromatography (BMC) predict this compound’s membrane permeability?
- Methodological Answer : BMC uses micellar mobile phases (e.g., Brij-35) to simulate phospholipid bilayers. Retention factors (k) correlate with passive diffusion across Caco-2 cell monolayers. Validate predictions with in vitro permeability assays (e.g., Papp values) and compare to established substrates (e.g., metoprolol) .
Q. What strategies address conflicting data on this compound’s efficacy in biofilm-associated infections?
- Methodological Answer : Biofilm models (e.g., Calgary biofilm device) require:
- Standardization of incubation time (48–72 hrs) and substrate (e.g., polystyrene pegs).
- Combination studies with biofilm-disrupting agents (e.g., N-acetylcysteine).
- Confocal microscopy to quantify viable vs. dead cells post-treatment. Discrepancies may reflect strain-specific extracellular matrix composition .
Methodological Frameworks for Data Interpretation
Q. How to structure a PK/PD study linking this compound’s serum concentrations to bacterial eradication?
- Methodological Answer :
- Population : Enroll patients with confirmed bacterial infections (e.g., urinary tract).
- Sampling : Measure serum levels at trough, peak, and mid-interval points.
- PD endpoint : Correlate %T > MIC with clinical cure rates using logistic regression. Adjust for covariates like renal function .
Q. What statistical approaches are robust for analyzing cephalosporin cross-resistance patterns?
- Methodological Answer : Apply multivariate logistic regression to resistance data, including variables:
- Genotypic markers (e.g., blaCTX-M presence).
- Prior antibiotic exposure .
- Cluster analysis (e.g., hierarchical clustering) to identify resistance phenotypes .
Tables for Method Optimization
Table 1 : HPLC Parameters for this compound Quantification (Adapted from )
| Parameter | Optimal Condition | Acceptable Range |
|---|---|---|
| Mobile Phase | Acetonitrile:Buffer (25:75) | 20:80–30:70 |
| Column Temperature | 30°C | 25–35°C |
| Flow Rate | 1.2 mL/min | 1.0–1.5 mL/min |
| Detection Wavelength | 254 nm | 240–260 nm |
Table 2 : Key PK/PD Targets for Efficacy (Based on )
| Pathogen | Target %T > MIC | Dose Adjustment Example |
|---|---|---|
| E. coli (MIC 2 µg/mL) | 60% | 200 mg q12h |
| H. influenzae (MIC 0.5 µg/mL) | 40% | 400 mg q24h |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
